(S)-Tco-peg7-NH2: Reaction Kinetics of TCO-PEG7-Amine vs. Shorter PEG Spacer Analogs in iEDDA Cycloaddition
The iEDDA reaction rate between TCO and tetrazine moieties is spacer-dependent. TCO-PEG7-amine exhibits a second-order rate constant comparable to TCO-PEG4-amine (~2.1 × 10^6 M⁻¹s⁻¹) but with enhanced steric accessibility due to the longer PEG7 chain, which reduces steric hindrance and improves labeling efficiency in macromolecular conjugates . Class-level data indicate that PEG7 spacers maintain >90% TCO reactivity in antibody conjugates compared to ≤10% for direct (non-PEGylated) TCO conjugates due to reduced TCO burial within protein pockets [1].
| Evidence Dimension | iEDDA Reaction Kinetics (Second-Order Rate Constant) |
|---|---|
| Target Compound Data | Comparable to ~2.1 × 10^6 M⁻¹s⁻¹ (inferred from TCO-PEG4-amine data) |
| Comparator Or Baseline | TCO-PEG4-amine: 2.1 × 10^6 M⁻¹s⁻¹ |
| Quantified Difference | Kinetics maintained with improved steric accessibility due to longer PEG7 spacer |
| Conditions | Aqueous buffer, pH 6.8–7.4, 25°C; reaction with tetrazine-functionalized molecules |
Why This Matters
Longer PEG7 spacer preserves rapid iEDDA kinetics while mitigating steric hindrance in bulky bioconjugates, ensuring efficient labeling and reproducible conjugation yields.
- [1] Rady, T., et al. (2017). Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition. Scientific Reports, 7, 14918. View Source
